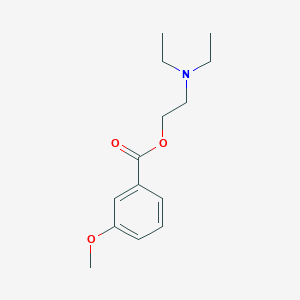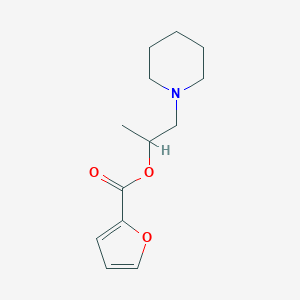![molecular formula C13H19NO3 B295134 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B295134.png)
2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate, also known as MPAF, is a chemical compound with potential applications in scientific research. It is a derivative of furan and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate has also been shown to inhibit the formation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to inhibit the proliferation of cancer cells. Additionally, 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research related to 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is potential for the development of new drugs based on the structure of 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate, particularly for the treatment of inflammatory diseases and cancer.
In conclusion, 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It has anti-inflammatory and anti-cancer properties and has been studied for its potential use in the treatment of Alzheimer's disease. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and to improve cognitive function in animal models. Future research directions include further investigation of its potential as a treatment for Alzheimer's disease, identification of its molecular targets, and development of new drugs based on its structure.
Méthodes De Synthèse
2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate is synthesized through a multi-step process, starting with the reaction of furfural with methylamine. This reaction produces 2-(methylamino) furan, which is then reacted with isopropylamine to form 2-[methyl(propan-2-yl)amino]ethyl furan-2-carboxylate. Finally, this compound is reacted with acryloyl chloride to produce 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate.
Applications De Recherche Scientifique
2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, 2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate has been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-[methyl(propan-2-yl)amino]ethyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H19NO3/c1-11(2)14(3)8-10-17-13(15)7-6-12-5-4-9-16-12/h4-7,9,11H,8,10H2,1-3H3/b7-6+ |
Clé InChI |
ZDWALRWNPMUICD-VOTSOKGWSA-N |
SMILES isomérique |
CC(C)N(C)CCOC(=O)/C=C/C1=CC=CO1 |
SMILES |
CC(C)N(C)CCOC(=O)C=CC1=CC=CO1 |
SMILES canonique |
CC(C)N(C)CCOC(=O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)











![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
